2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine
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Overview
Description
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the oxazolo[4,5-C]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine typically involves the cyclization of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer and antiviral activities.
Mechanism of Action
The exact mechanism of action of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The compound may also interfere with the replication of viruses by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl[1,3]oxazolo[4,5-C]pyridine
- 2-(2,6-Dichlorophenyl)[1,3]oxazolo[4,5-C]pyridine
- 2-(4-Methylphenyl)[1,3]oxazolo[4,5-C]pyridine
Uniqueness
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its antimicrobial activity and makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C12H11ClN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-4,14H,5-7H2 |
InChI Key |
IDWRKGLFHGZIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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